1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a 2-methylphenyl group attached to the nitrogen atom at position 1.
Mechanism of Action
Target of Action
Similar compounds such as pyridopyrimidines have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (potentially protein kinases) and cause changes that inhibit their function . This inhibition could lead to effects on cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
If it indeed targets protein kinases like its related compounds, it could affect various signaling pathways involved in cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
It is mentioned that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Related compounds have shown to exert cytotoxic activities against various cell lines , suggesting that this compound might also have similar effects.
Action Environment
The lipophilicity of similar compounds suggests that the lipid environment of cells could play a role in their action.
Biochemical Analysis
Biochemical Properties
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, like other pyrimidine derivatives, is known to interact with various enzymes and proteins . These interactions can influence the function of these biomolecules, potentially altering biochemical reactions within the cell
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, have also been explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazolo[3,4-d]pyrimidine scaffold .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazole and pyrimidine rings.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring fused to the pyrazolo[3,4-d]pyrimidine scaffold.
Uniqueness
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein tyrosine kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-11-9(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCRMBPAGYFMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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